molecular formula C11H9NS B2401282 3-(phenylsulfanyl)pyridine CAS No. 28856-77-1

3-(phenylsulfanyl)pyridine

Cat. No.: B2401282
CAS No.: 28856-77-1
M. Wt: 187.26
InChI Key: ONBQLBVFTYYJJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(phenylsulfanyl)pyridine is an organic compound with the molecular formula C11H9NS It consists of a pyridine ring substituted with a phenylsulfanyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(phenylsulfanyl)pyridine can be synthesized through several methods. One common approach involves the reaction of 3-bromopyridine with thiophenol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 3-bromopyridine is reacted with phenylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 3-(phenylsulfanyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding pyridine derivatives.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

Scientific Research Applications

3-(phenylsulfanyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(phenylsulfanyl)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The phenylsulfanyl group can participate in various interactions, such as hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pyridine ring can also engage in π-π stacking interactions with aromatic residues in proteins .

Comparison with Similar Compounds

    3-Phenylpyridine: Lacks the sulfanyl group, resulting in different chemical reactivity and biological activity.

    3-Methylsulfanylpyridine: Contains a methylsulfanyl group instead of a phenylsulfanyl group, leading to variations in steric and electronic properties.

    3-Chloropyridine: Substituted with a chlorine atom, exhibiting different reactivity in substitution reactions.

Uniqueness: 3-(phenylsulfanyl)pyridine is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable tool in various research applications .

Properties

IUPAC Name

3-phenylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NS/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBQLBVFTYYJJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90876690
Record name 3-PHENYLTHIOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90876690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28856-77-1
Record name 3-PHENYLTHIOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90876690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.